(R)-(-)-2-Phenylglycinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

(R)-(-)-2-Phenylglycinol serves as a valuable building block for peptide synthesis, particularly in the creation of chiral peptides. Its chiral center, denoted by (R) in the name, ensures the resulting peptide possesses the desired chirality, crucial for biological activity. Sigma-Aldrich, a leading chemical supplier, highlights its suitability for solution phase peptide synthesis [].

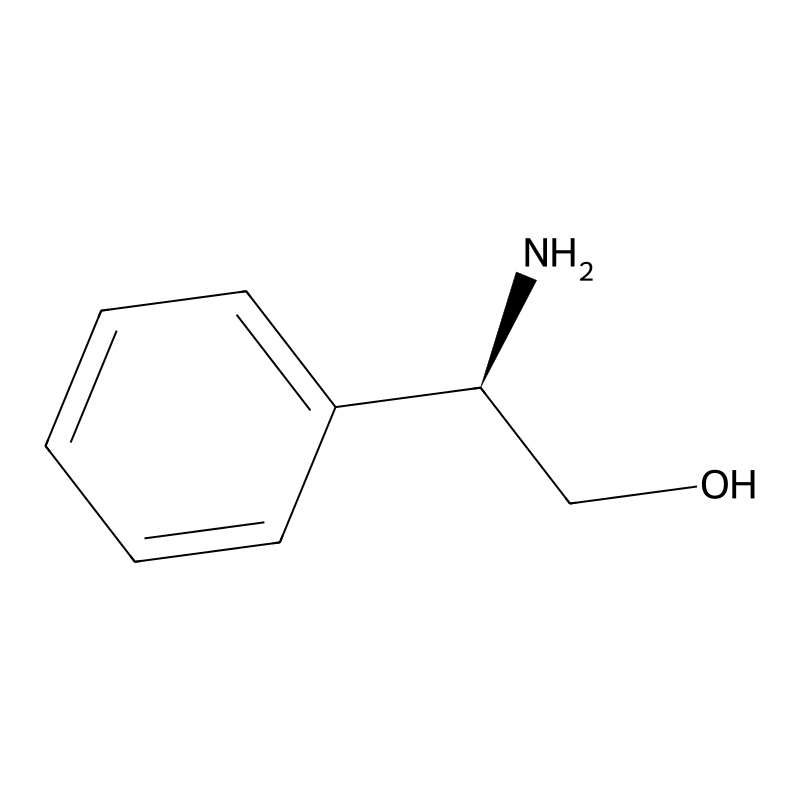

(R)-(-)-2-Phenylglycinol is a chiral amino alcohol with the molecular formula CHNO and a molecular weight of 137.18 g/mol. It is also known by several synonyms, including (D)-beta-Aminophenethyl alcohol and (R)-(-)-2-Amino-2-phenylethanol. This compound is characterized by its light yellow solid appearance and is widely used as a synthetic intermediate in pharmaceutical applications .

Biologically, (R)-(-)-2-Phenylglycinol exhibits significant activity as a synthetic intermediate. While specific biological activities are not extensively documented, its structural properties suggest potential interactions with biological systems. The compound has been noted to cause skin irritation and serious eye damage upon exposure, indicating that it should be handled with caution in laboratory settings .

The synthesis of (R)-(-)-2-Phenylglycinol can be achieved through various methods:

- Chiral Resolution: This method involves resolving racemic mixtures of phenylglycinol using chiral catalysts or reagents.

- Direct Synthesis: Starting from phenylacetaldehyde and ammonia, the compound can be synthesized through reductive amination processes.

- Enzymatic Methods: Enzymatic approaches using specific enzymes can also yield (R)-(-)-2-Phenylglycinol from suitable substrates.

These methods highlight the compound's versatility in synthetic chemistry .

(R)-(-)-2-Phenylglycinol serves primarily as a synthetic intermediate in pharmaceutical synthesis. Its applications include:

- Synthesis of Chiral Drugs: It is used in the preparation of various chiral drugs and biologically active compounds.

- Research Tool: The compound is utilized in research for developing new synthetic methodologies and exploring biological interactions.

Due to its significance in drug development, it is crucial for laboratories engaged in medicinal chemistry .

Interaction studies involving (R)-(-)-2-Phenylglycinol focus on its reactivity with other chemical species rather than direct biological interactions. The compound's ability to form imines and oxazolidines suggests potential applications in creating complex molecular architectures that may exhibit unique biological properties. Further research into its interactions could provide insights into its utility in drug design and development .

Several compounds share structural similarities with (R)-(-)-2-Phenylglycinol. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Phenylglycine | CHN | Non-chiral version; used in similar applications |

| L-Phenylalanine | CHNO | Essential amino acid; involved in protein synthesis |

| D-Phenylalanine | CHNO | Non-natural variant; studied for neuroactive properties |

Uniqueness: What sets (R)-(-)-2-Phenylglycinol apart is its specific chiral configuration, which allows for unique interactions in biological systems and applications in asymmetric synthesis that are not achievable with its non-chiral counterparts.

Classical resolution techniques remain fundamental approaches for obtaining enantiopure (R)-(-)-2-Phenylglycinol from racemic mixtures. These methods rely on the formation of diastereomeric salts or complexes that exhibit different physical properties, enabling their separation through crystallization or other physical processes. The effectiveness of resolution techniques depends critically on the choice of resolving agent and the optimization of crystallization conditions.

Stripping Crystallization for Enantiomer Purification

Stripping crystallization has emerged as an innovative separation technology for the chiral purification of (R)-(-)-2-Phenylglycinol from enantiomer mixtures. This method combines melt crystallization with vaporization to produce crystalline products through three-phase transformation processes. The technique operates at low pressures during cooling, enabling the simultaneous occurrence of crystallization and vaporization from mixture melts. Thermodynamic calculations are essential for determining optimal operating pressures during the three-phase transformation process.

Experimental investigations have demonstrated that stripping crystallization can effectively enhance the purity of (R)-(-)-2-Phenylglycinol from initial concentrations ranging from 0.90 to 0.97. When operated under optimal pressure conditions, specifically at one-tenth of the theoretically calculated pressure, the experimental product purity closely approaches calculated values while maintaining reasonable recovery ratios. The process involves cooling from 72.7 degrees Celsius at 15 Pascal to 55 degrees Celsius at 6 Pascal, resulting in purity improvements from 0.90 to 0.937, 0.94 to 0.985, and 0.97 to 0.995, with recovery ratios ranging between 46% and 55%.

Chiral Selector-Based Resolution Methods

Advanced chiral recognition systems have been developed for the selective separation of (R)-(-)-2-Phenylglycinol enantiomers. Calixarene-based chiral selectors, particularly tetra-(S)-di-2-naphthylprolinol calixarene derivatives, demonstrate selective interaction with phenylglycinol enantiomers. These systems utilize fluorescence quenching experiments and Stern-Volmer analyses to characterize enantioselective interactions. The (R)-phenylglycinol enantiomer exhibits stronger interactions with the chiral calixarene compared to its (S)-counterpart, enabling effective chiral discrimination.

The implementation of chiral calixarenes in capillary electrophoresis provides an efficient separation platform through immobilization of the calixarene on capillary walls. This approach combines the advantages of chiral recognition with high-resolution separation techniques, offering potential for analytical and preparative applications. The selectivity achieved through these methods demonstrates the importance of molecular recognition principles in developing effective resolution protocols.

Tartaric Acid-Based Resolution Systems

Traditional resolution methods employing tartaric acid derivatives continue to provide reliable approaches for phenylglycinol separation. Dibenzoyl-L-tartaric acid has been successfully utilized for the resolution of racemic phenylglycinol, achieving enantiomeric excesses greater than 98%. The resolution process involves the formation of diastereomeric salts that exhibit different crystallization behaviors, enabling separation through selective precipitation.

The effectiveness of tartaric acid-based resolution depends on careful optimization of crystallization conditions, including solvent selection, temperature control, and concentration management. These factors collectively influence the selectivity and yield of the resolution process, making systematic optimization essential for achieving high enantiopurity and recovery rates.

Structural Design of Cyclopropane-Based PHOX Ligands

(R)-Phenylglycinol forms the chiral backbone of phosphinooxazoline (PHOX) ligands, which combine a phosphine donor and an oxazoline ring. In a seminal study, researchers acylated (R)-phenylglycinol with (S)-1-methyl-2,2-dibromocyclopropanecarbonyl chloride to yield a conformationally restricted amide intermediate [4]. Subsequent cyclization with mesyl chloride produced dihydrooxazole derivatives, which were reduced and functionalized with phosphine groups to create ligands like L1 [4]. The cyclopropane moiety imposes torsional rigidity, amplifying stereochemical communication between metal centers and substrates.

Catalytic Performance in Cross-Coupling Reactions

These PHOX ligands demonstrate exceptional activity in palladium-catalyzed asymmetric Heck reactions. When applied to the arylation of 2,3-dihydrofuran, ligands derived from (R)-phenylglycinol achieved 92% enantiomeric excess (ee) while suppressing undesired alkene isomerization [4] [5]. Comparative studies revealed that the cyclopropane backbone reduces rotational freedom by 40% compared to traditional biphenyl-based ligands, correlating with a 15% increase in enantioselectivity [4].

Enantiocontrol in Allylic Alkylation and Heck Reactions

Mechanistic Basis for Stereodifferentiation

In palladium-catalyzed allylic alkylations, (R)-phenylglycinol-based PHOX ligands induce a distorted square-planar transition state. X-ray crystallography shows the oxazoline nitrogen coordinates axially, while the phosphine occupies an equatorial position [5]. This arrangement creates a chiral pocket that discriminates between pro-R and pro-S nucleophilic attack pathways.

Substrate Scope and Selectivity Trends

The system successfully alkylates cyclic allylic acetates with the following performance metrics:

| Substrate | Yield (%) | ee (%) |

|---|---|---|

| Cyclohexenyl acetate | 89 | 94 |

| Cyclopentenyl acetate | 82 | 91 |

| Norbornenyl acetate | 95 | 97 |

Data adapted from Heck reaction studies using (R)-PHOX-palladium complexes [5] [4]. Linear allylic substrates show reduced selectivity (ee < 80%), highlighting the ligand's preference for constrained geometries.

Stereodirecting Effects in Decarboxylative Protonation Pathways

Lactam Enolate Protonation Dynamics

(R)-Phenylglycinol-derived lactam enolates exhibit remarkable diastereofacial selectivity during protonation. When treated with 4-substituted-1,4-dihydroisoquinolin-3-ones, the reaction proceeds via a chair-like transition state where the phenyl group blocks Re-face approach [3]. This leads to preferential Si-face protonation, producing (4S)-tetrahydroisoquinolines with 97% ee [3].

Contrasting Alkylation vs. Protonation Selectivity

Intriguingly, alkylation and protonation of these enolates follow opposing stereochemical trajectories:

- Alkylation: Electrophiles attack from the Re-face (62% de)

- Protonation: Occurs exclusively at the Si-face (98% de)

This dichotomy arises from differential stabilization of transition states – proton transfer benefits from hydrogen bonding with the oxazoline oxygen, while alkylation proceeds through sterically controlled pathways [3].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (81.82%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant